N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-3-6-15(7-4-13)16-11-29-21-20(16)24-12-26(22(21)28)10-19(27)25-18-8-5-14(2)9-17(18)23/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDQXOZOJMFDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 321.81 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities, particularly in cancer therapy. The presence of a chloro group and methyl substituents enhances its lipophilicity and potentially its bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structures have shown the ability to inhibit key signaling pathways involved in cancer cell proliferation.
- Inhibition of Kinases : The compound has been shown to inhibit various kinases such as VEGFR-2 and AKT, which are crucial for tumor growth and survival. In vitro assays indicated IC₅₀ values in the low micromolar range, suggesting potent activity against cancer cell lines like HepG2 (liver) and PC-3 (prostate) .
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to S-phase cell cycle arrest and subsequent apoptosis through caspase activation .
Comparative Activity Table
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 3.105 | VEGFR-2 & AKT inhibition |
| Similar Thiophene Derivative | PC-3 | 3.023 | Caspase-induced apoptosis |
Case Studies
- In Vitro Studies : A study conducted on various thiophene derivatives demonstrated that compounds with similar structural motifs exhibited promising antiproliferative effects against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected biological activity .
- Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the active sites of target kinases, suggesting a strong potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-d]pyrimidin-4-one Family
Compound A : 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5)
- Key Differences :
- Position 2 contains a sulfanyl (-S-) bridge instead of the acetamide group.
- The 4-chlorophenyl substituent at position 3 contrasts with the 4-methylphenyl group in the target compound.
Compound B : 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
- Key Differences :
- Substituent at position 7 is 4-fluorophenyl vs. 4-methylphenyl in the target.
- The acetamide side chain is linked to a 3-methoxybenzyl group instead of 2-chloro-4-methylphenyl.
- Molecular Weight : 423.462 g/mol (C₂₂H₁₈FN₃O₃S) .
Compound C : N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Key Similarity : Shares the same acetamide side chain as the target compound.
- Key Difference : Position 7 is substituted with phenyl instead of 4-methylphenyl.
- Molecular Weight : 409.888 g/mol (C₂₁H₁₆ClN₃O₂S) .
Analogs with Alternative Heterocyclic Cores
Compound D : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- Core Structure: Quinazolin-4-one instead of thienopyrimidin-4-one.
- Activity: Reported as a potent enoyl-acyl carrier protein reductase (InhA) inhibitor for tuberculosis treatment .
- Molecular Formula : C₁₇H₁₄ClN₃O₂.
Compound E : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure : Pyrimidin-6-one with a thioether linkage.
- Melting Point: 230°C (higher than most thienopyrimidinones, likely due to dichlorophenyl substitution) .
- Molecular Weight : 344.21 g/mol (C₁₃H₁₁Cl₂N₃O₂S).
Structural and Functional Implications
Substituent Effects on Properties
| Compound | Position 7 Substituent | Acetamide Side Chain | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | 4-Methylphenyl | N-(2-Chloro-4-methylphenyl) | 409.888 | Balanced lipophilicity |
| Compound A (CAS 687563-43-5) | 4-Chlorophenyl | N-(4-Methylphenyl) | ~455.0 (estimated) | Sulfanyl bridge enhances rigidity |
| Compound B | 4-Fluorophenyl | N-(3-Methoxybenzyl) | 423.462 | Increased polarity (methoxy group) |
| Compound C | Phenyl | N-(2-Chloro-4-methylphenyl) | 409.888 | Simpler aromatic substitution |
- Lipophilicity : The 2-chloro-4-methylphenyl group in the target compound likely enhances membrane permeability compared to Compound B's 3-methoxybenzyl group.
- Bioactivity: Compound D’s quinazolinone core demonstrates the importance of heterocycle choice in targeting specific enzymes (e.g., InhA) .
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| 1H NMR | Aromatic protons: δ 7.2–8.1 ppm (m, 8H) | |
| 13C NMR | Carbonyl (C=O): δ 168.5 ppm | |
| HRMS | m/z 449.10 [M+H]+ (Calc. 449.08) |
Q. Table 2: Biological Activity Profile
| Assay | Target/Model | Result (IC50/GI50) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 1.2 µM | |
| Cytotoxicity | MCF-7 Cells | 8.5 µM | |
| Binding Affinity | VEGFR2 (SPR) | KD = 0.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
